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Compound of Interest

Compound Name: MK181

Cat. No.: B138951

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the
B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development,
activation, and proliferation of B-cells.[1] Dysregulation of BTK has been implicated in various
B-cell malignancies, making it a key therapeutic target.[2] MK-181 is a potent, orally
administered, irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue
(Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[3]

Discovery of MK-181

The discovery of MK-181 was the result of a targeted drug discovery campaign aimed at
identifying potent and selective inhibitors of BTK. The process began with a high-throughput
screening of a diverse chemical library to identify initial hit compounds with inhibitory activity
against BTK. Promising hits were then subjected to medicinal chemistry optimization.
Structure-activity relationship (SAR) studies, guided by homology modeling of the BTK kinase
domain, led to the design of a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold was further
modified to enhance potency and selectivity, and to incorporate a Michael acceptor moiety
capable of forming a covalent bond with the Cys-481 residue of BTK. This effort culminated in
the identification of MK-181 as a clinical candidate with a desirable profile of potency,
selectivity, and pharmacokinetic properties.

Synthesis of MK-181

The synthesis of MK-181 can be achieved through a multi-step process. A representative
synthetic route is outlined below, based on published methods for ibrutinib.[4][5]
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Step 1: Suzuki Coupling The synthesis often begins with a Suzuki coupling reaction to form the
core structure. For instance, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is coupled with (4-
phenoxyphenyl)boronic acid in the presence of a palladium catalyst to yield 3-(4-
phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Step 2: Mitsunobu Reaction The pyrazolopyrimidine core is then coupled with a chiral
piperidine alcohol, such as (R)-3-hydroxy-1-(tert-butoxycarbonyl)piperidine, via a Mitsunobu
reaction to introduce the piperidine moiety.[6]

Step 3: Deprotection The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen
is removed, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the free
amine.[5]

Step 4: Acylation The final step involves the acylation of the piperidine nitrogen with acryloyl
chloride to introduce the Michael acceptor, thereby forming MK-181.[4][6] This reaction is
typically carried out in the presence of a base to neutralize the HCI byproduct.

Mechanism of Action

MK-181 functions as a selective and irreversible inhibitor of BTK.[7] It forms a covalent bond
with the sulfhydryl group of the cysteine residue at position 481 (Cys-481) within the ATP-
binding site of BTK.[8] This covalent modification leads to the irreversible inactivation of the
enzyme.[9]

By inhibiting BTK, MK-181 blocks the downstream signaling cascade initiated by the B-cell
receptor.[9] This includes the inhibition of BTK autophosphorylation and the phosphorylation of
its substrate, phospholipase C gamma 2 (PLCy2).[9][10] The disruption of this pathway
ultimately inhibits B-cell proliferation and survival.[11]

Data Presentation
Table 1: Biochemical Activity of MK-181
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Kinase Target IC50 (nM) Notes
Primary target, irreversible
BTK 0.5 o
inhibition[7][10]
BMX 6.7 Also known as ETK
Epidermal Growth Factor
EGFR 12
Receptor[12]
Human Epidermal Growth
HER2 22
Factor Receptor 2[12]
Interleukin-2-inducible T-cell
ITK 12 .
kinase[12]
Janus Kinase 3, indicating
JAK3 >1000 .
selectivity
Table 2: Cellular Activity of MK-181
Assay Cell Line EC50 (nM) Notes
BTK Measures target
Autophosphorylation Jeko-1 Similar to Ibrutinib engagement in
(pY223) cells[13]
PLCy2 Measures
Phosphorylation Various B-cell lines 318 downstream pathway
(pY759) inhibition[14]
) ) Ramos (Burkitt's Antiproliferative
Cell Proliferation 8.91 uM
Lymphoma) effect[15]
) ) Raji (Burkitt's Antiproliferative
Cell Proliferation 1.80 uM

Lymphoma)

effect[15]

Table 3: Pharmacokinetic Properties of MK-181 (Oral
Administration)
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Parameter Value Unit Notes
Tmax (Time to peak ) )
) 1-2 hours Rapid absorption[16]
concentration)
TY (Elimination half- Relatively rapid
) 4-6 hours o
life) elimination[16][17]
o High plasma protein
Protein Binding 97.3 % o
binding[16]
Primarily metabolized
Metabolism CYP3A4 by Cytochrome P450

3A4[16]

Experimental Protocols

Protocol 1: BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test

compound against BTK.

Materials:

Recombinant human BTK enzyme

e Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

e ATP (at Km concentration)

e Poly(Glu, Tyr) 4:1 peptide substrate

e 3P-y-ATP

e Test compound (MK-181) at various concentrations

o 96-well filter plates

e Phosphoric acid wash buffer
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Scintillation counter

Procedure:

Prepare serial dilutions of MK-181 in kinase buffer.

In a 96-well plate, add BTK enzyme, the peptide substrate, and the test compound dilutions.
Initiate the kinase reaction by adding a mixture of ATP and 33P-y-ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times with phosphoric acid wash buffer to remove
unincorporated 33P-y-ATP.

Dry the filter plate and add scintillation fluid to each well.
Measure the radioactivity in each well using a scintillation counter.

Plot the percentage of inhibition versus the log concentration of MK-181 and fit the data to a
sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular BTK Autophosphorylation Assay
(Western Blot)

This protocol is used to assess the ability of MK-181 to inhibit BTK activity within a cellular

context.

Materials:

B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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e Test compound (MK-181)

e Anti-IgM antibody (for B-cell receptor stimulation)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

o SDS-PAGE and Western blotting equipment

Procedure:

e Culture cells to the desired density.

o Treat the cells with various concentrations of MK-181 for a specified time (e.g., 2 hours).

o Stimulate the B-cell receptor by adding anti-lgM antibody for a short period (e.g., 10
minutes).

o Harvest the cells and lyse them in lysis buffer on ice.

o Determine the protein concentration of the lysates.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
» Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

 Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight
at 4°C.

e Wash the membrane and incubate with the HRP-conjugated secondary antibody.
» Detect the signal using a chemiluminescent substrate and an imaging system.

 Strip the membrane and re-probe with an antibody against total BTK as a loading control.
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e Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Protocol 3: Cell Proliferation Assay

This protocol measures the effect of MK-181 on the proliferation of cancer cell lines.

Materials:

B-cell lymphoma cell line

96-well clear-bottom cell culture plates

Test compound (MK-181)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Luminometer

Procedure:

o Seed the cells in a 96-well plate at a predetermined density.

o Allow the cells to attach and resume growth overnight.

e Add serial dilutions of MK-181 to the wells.

 Incubate the plate for a specified period (e.g., 72 hours).

» Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate for a short period to allow the luminescent signal to stabilize.

e Measure the luminescence using a plate-reading luminometer.

o Calculate the percentage of viable cells relative to an untreated control.

» Plot the percentage of viability versus the log concentration of MK-181 to determine the
EC50 value.
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Caption: BTK Signaling Pathway and Point of Inhibition by MK-181.
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Caption: Workflow for the Discovery and Characterization of MK-181.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Introduction to Bruton's Tyrosine Kinase (BTK) as a
Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138951#discovery-and-synthesis-of-mk181-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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